3-Chlorodihydro-5-methylfuran-2(3H)-one
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Overview
Description
3-Chlorodihydro-5-methylfuran-2(3H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a chlorine atom and a methyl group, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorodihydro-5-methylfuran-2(3H)-one typically involves the chlorination of dihydro-5-methylfuran-2(3H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chlorodihydro-5-methylfuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Chlorodihydro-5-methylfuran-2(3H)-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Chlorodihydro-5-methylfuran-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the furan ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dihydro-5-methylfuran-2(3H)-one: Lacks the chlorine atom, which can result in different reactivity and biological activity.
3-Chlorofuran-2(5H)-one: Similar structure but without the methyl group, affecting its chemical properties.
5-Methylfuran-2(3H)-one: Lacks the chlorine atom, leading to different chemical behavior.
Uniqueness
3-Chlorodihydro-5-methylfuran-2(3H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can significantly influence its reactivity and potential applications. The combination of these substituents can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
33563-62-1 |
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Molecular Formula |
C5H7ClO2 |
Molecular Weight |
134.56 g/mol |
IUPAC Name |
3-chloro-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H7ClO2/c1-3-2-4(6)5(7)8-3/h3-4H,2H2,1H3 |
InChI Key |
RQQWSVYYNYGIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)Cl |
Origin of Product |
United States |
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